molecular formula C15H19N3O4 B2899549 ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034512-66-6

ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No. B2899549
CAS RN: 2034512-66-6
M. Wt: 305.334
InChI Key: OVPUDPXEAROMAF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a furan ring, a pyrazol ring, and an amino group . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions, such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrazol ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethyl group could influence its solubility in organic solvents, and the furan and pyrazol rings could contribute to its aromaticity .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the presence of multiple functional groups and rings in its structure, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

ethyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-21-15(20)6-5-14(19)16-7-8-18-11-12(10-17-18)13-4-3-9-22-13/h3-4,9-11H,2,5-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPUDPXEAROMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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